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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Solubility Properties of 2-Bromo-4-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-methoxyphenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly in palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxyphenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value materials, makes a thorough understanding of its physical and chemical properties essential for its effective use and process optimization. This guide provides a comprehensive overview of the known and anticipated physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the causality behind the experimental choices and the establishment of self-validating protocols.

While specific experimental data for 2-Bromo-4-methoxyphenylboronic acid pinacol ester is not extensively documented in publicly available literature, this guide will leverage data from closely related analogs to provide reasoned estimations. More importantly, it will equip the researcher with robust protocols to determine these properties accurately in their own laboratory setting.

Core Molecular Attributes

Before delving into the macroscopic physical properties, it is crucial to establish the fundamental molecular characteristics of 2-Bromo-4-methoxyphenylboronic acid pinacol ester.

AttributeValueSource
Molecular Formula C₁₃H₁₈BBrO₃Halochem[1]
Molecular Weight 313.00 g/mol Halochem[1]
Chemical Structure
(Structure generated based on IUPAC name)

Physical Properties: An Estimation and Guide to Determination

The physical state and properties such as melting point, boiling point, and density are critical for handling, reaction setup, and purification of a chemical compound.

Appearance and Physical State

Based on the structure and data from analogous compounds, 2-Bromo-4-methoxyphenylboronic acid pinacol ester is expected to be a white to off-white solid at room temperature. The presence of the bromine atom and the overall molecular weight would suggest a higher melting point than some simpler phenylboronic acid pinacol esters.

Melting Point

The melting point of a solid is a sensitive indicator of its purity. For pure crystalline solids, the melting range is typically narrow (0.5-1.5 °C). The presence of impurities generally leads to a depression and broadening of the melting range.

Estimated Melting Point: Based on structurally similar compounds, the melting point of 2-Bromo-4-methoxyphenylboronic acid pinacol ester is likely to be in the range of 70-100 °C. For instance, 4-Bromomethylphenylboronic acid pinacol ester has a melting point of 85-89 °C.

Experimental Protocol for Melting Point Determination:

A robust method for determining the melting point is the capillary method using a calibrated melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the solid on a watch glass with a spatula.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is crucial for uniform heat transfer.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Causality and Trustworthiness:

    • A slow heating rate near the melting point is paramount for accuracy. Rapid heating does not allow for efficient heat transfer and can result in a wider and higher apparent melting range.

    • Proper packing of the sample ensures that the entire sample melts at a uniform temperature.

Caption: Workflow for Melting Point Determination.

Boiling Point and Density

Experimental Protocol for Density Determination (for a solid):

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, volume is typically determined by displacement.

  • Mass Measurement:

    • Accurately weigh a sample of the solid using an analytical balance. Record the mass (m).

  • Volume Measurement (Displacement Method):

    • Choose a liquid in which the solid is insoluble (e.g., a hydrocarbon solvent like hexane).

    • Add a known volume of the liquid to a graduated cylinder and record the initial volume (V₁).

    • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

    • Record the final volume (V₂). The volume of the solid is V = V₂ - V₁.

  • Calculation:

    • Calculate the density (ρ) using the formula: ρ = m / V.

  • Causality and Trustworthiness:

    • The choice of a non-solvent is critical to prevent any dissolution of the sample, which would lead to an underestimation of the volume and an overestimation of the density.

    • The removal of air bubbles is essential for an accurate volume measurement.

Solubility Profile: A Qualitative and Predictive Analysis

The solubility of a reagent is a critical parameter for its use in chemical reactions, dictating the choice of solvent and reaction conditions. Arylboronic acid pinacol esters are generally known to be more soluble in organic solvents than their corresponding boronic acids due to the presence of the lipophilic pinacol group.

Predicted Solubility:

Based on the "like dissolves like" principle and the known solubility of similar compounds, the following solubility profile can be anticipated:

  • High Solubility: In moderately polar and non-polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, and ethyl acetate.

  • Moderate to Low Solubility: In non-polar hydrocarbon solvents like hexane and cyclohexane.

  • Insoluble: In water and other highly polar protic solvents. The large organic framework and the lack of readily ionizable groups would predict poor aqueous solubility.

Experimental Protocol for Qualitative Solubility Determination:

A systematic approach to determining the solubility of an organic compound in various solvents is essential.

  • General Procedure:

    • To approximately 20-30 mg of the solid in a small test tube, add 1 mL of the solvent to be tested.

    • Vigorously agitate the mixture for 1-2 minutes at room temperature.

    • Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If a significant portion remains undissolved, it is "insoluble." If some dissolves but not all, it can be classified as "partially soluble."

  • Solvent Selection and Rationale:

    • Water: To assess hydrophilicity.

    • 5% aq. HCl: To test for basic functional groups (e.g., amines). 2-Bromo-4-methoxyphenylboronic acid pinacol ester is not expected to be soluble.

    • 5% aq. NaHCO₃: To test for strongly acidic functional groups (e.g., carboxylic acids). Not expected to be soluble.

    • 5% aq. NaOH: To test for weakly acidic functional groups (e.g., phenols). While the boronic acid itself is a Lewis acid, the pinacol ester is not expected to be sufficiently acidic to dissolve in dilute NaOH.

    • Concentrated H₂SO₄: Most organic compounds containing heteroatoms or pi bonds will dissolve in or react with concentrated sulfuric acid. This is a test for general organic character.

    • Organic Solvents: A range of organic solvents with varying polarities should be tested, including methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.

G cluster_0 Solubility Testing Workflow Compound 2-Bromo-4-methoxyphenylboronic acid pinacol ester Water Water Compound->Water HCl 5% HCl Compound->HCl NaOH 5% NaOH Compound->NaOH NaHCO3 5% NaHCO3 Compound->NaHCO3 H2SO4 Conc. H2SO4 Compound->H2SO4 Organic Organic Solvents Compound->Organic Insoluble Insoluble Water->Insoluble Predicted Insoluble_HCl Insoluble HCl->Insoluble_HCl Predicted Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH Predicted Insoluble_NaHCO3 Insoluble NaHCO3->Insoluble_NaHCO3 Predicted Soluble_H2SO4 Soluble H2SO4->Soluble_H2SO4 Predicted Soluble_Organic Soluble Organic->Soluble_Organic Predicted

Caption: Predicted Qualitative Solubility Profile.

Conclusion

References

Sources

Exploratory

Difference between 2-Bromo-4-methoxyphenylboronic acid and its pinacol ester derivative

Technical Whitepaper: Comparative Analysis of 2-Bromo-4-methoxyphenylboronic Acid and its Pinacol Ester Executive Summary: The Bifunctional Challenge In the landscape of organoboron reagents, 2-Bromo-4-methoxyphenylboron...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 2-Bromo-4-methoxyphenylboronic Acid and its Pinacol Ester

Executive Summary: The Bifunctional Challenge

In the landscape of organoboron reagents, 2-Bromo-4-methoxyphenylboronic acid (CAS 1879166-84-3) and its pinacol ester derivative represent a unique class of "bifunctional" building blocks. Unlike standard phenylboronic acids, these molecules contain both a nucleophilic boron center and an electrophilic halogen (bromine) on the same aromatic ring.

This duality presents a critical chemical paradox: the molecule is effectively a polymerization monomer . Under standard Suzuki-Miyaura conditions, it possesses the intrinsic ability to self-couple (head-to-tail), leading to oligomerization rather than the desired cross-coupling.

This guide delineates the technical divergence between the free acid and the pinacol ester, arguing that the pinacol ester is the superior form for storage and selective functionalization , primarily due to its ability to suppress protodeboronation (exacerbated by the 4-methoxy group) and mitigate premature transmetallation.

Physicochemical Profile & Stability

The choice between the free acid and the ester is dictated by the electronic influence of the 4-methoxy group and the steric bulk of the 2-bromo substituent.

The Protodeboronation Risk

The 4-methoxy substituent is a strong electron-donating group (EDG). In arylboronic acids, EDGs increase the electron density at the ipso-carbon (C1), significantly accelerating the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under acidic or even neutral aqueous conditions.

  • Free Acid: Highly susceptible to protodeboronation. Long-term storage often leads to the formation of 3-bromoanisole (deboronated byproduct), which is indistinguishable by TLC in many systems.

  • Pinacol Ester: The glycol backbone "masks" the Lewis acidity of the boron center. The bulky pinacol group, combined with the ortho-bromo substituent, creates a steric fortress that dramatically reduces the rate of hydrolysis, rendering the molecule shelf-stable at room temperature.

Boroxine Equilibrium

Free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium releases water, which can be detrimental to moisture-sensitive catalytic cycles. The pinacol ester exists as a discrete monomer, allowing for precise stoichiometric loading—critical when the reagent is expensive or used in limiting quantities.

Table 1: Comparative Physicochemical Properties

Feature2-Bromo-4-methoxyphenylboronic AcidPinacol Ester Derivative
State White to off-white powderWhite crystalline solid or oil (purity dependent)
Stoichiometry Variable (Mix of monomer/boroxine)Precise (Monomer)
Atom Economy High (High active boron content)Lower (Loss of pinacol mass)
Silica Stability Poor (Streaks/Tails due to H-bonding)Excellent (Elutes as a discrete spot)
Solubility Polar organics (MeOH, DMSO, DMF)Non-polar/Polar (Hexanes, DCM, THF, Toluene)

Reactivity & Mechanistic Insights

The "Ortho Effect" (2-Bromo Substituent)

The bromine atom at the C2 position exerts a profound steric effect on the transmetallation step of the Suzuki catalytic cycle.

  • Mechanism: Transmetallation requires the approach of a palladium-hydroxo (or alkoxo) complex to the boron center. The ortho-bromo group physically impedes this approach.

  • Consequence: The pinacol ester, being bulkier than the acid, reacts significantly slower than the free acid.

  • Strategic Advantage: This sluggishness is actually a benefit. It allows the chemist to perform reactions at the Bromine site (e.g., Sonogashira coupling or Lithium-Halogen exchange) while leaving the Boron pinacol ester intact. The free acid is too reactive and labile for such chemoselective operations.

Preventing Self-Polymerization

Because the molecule contains both Ar-Br and Ar-B, adding Pd(0) and base risks "head-to-tail" polymerization.

  • Solution: Use the Pinacol Ester.[1][2][3][4][5] The ester requires an activation step (hydrolysis by base/water) to transmetallate. By controlling the water content or using anhydrous bases (e.g., K3PO4 in Dioxane), one can completely shut down the boron reactivity, allowing exclusive reaction at the bromine or another site.

Visualizing the Chemistry

The following diagrams illustrate the stability equilibrium and the competing reaction pathways inherent to this bifunctional scaffold.

G Acid Free Boronic Acid (Reactive / Unstable) Boroxine Boroxine Anhydride (Trimer / Variable Stoichiometry) Acid->Boroxine - H2O (Reversible) Ester Pinacol Ester (Protected / Stable) Acid->Ester + Pinacol / - H2O Deboronated 3-Bromoanisole (Degradation Product) Acid->Deboronated Protodeboronation (Fast due to 4-OMe) Ester->Acid Hydrolysis (+ H2O / Base) Ester->Deboronated Very Slow

Figure 1: Stability landscape. The free acid suffers from rapid equilibrium with boroxine and irreversible protodeboronation. The pinacol ester locks the molecule in a stable state.

G cluster_0 Path A: Chemoselective Functionalization cluster_1 Path B: Suzuki Cross-Coupling Substrate 2-Bromo-4-methoxyphenyl Pinacol Ester TargetBr Reaction at Br Site (e.g., Sonogashira) Substrate->TargetBr Pd(0) / Anhydrous Base (Bpin remains inert) TargetB Reaction at Boron Site (Requires Hydrolysis) Substrate->TargetB Pd(0) / Aqueous Base (Activates Bpin) ProductA Functionalized Boronate TargetBr->ProductA ProductB Biaryl Product TargetB->ProductB

Figure 2: Divergent synthetic pathways. The pinacol ester allows for chemoselective control, whereas the free acid would likely result in uncontrolled mixtures.

Experimental Protocols

Protocol A: Synthesis of Pinacol Ester from Free Acid

Use this if you have the acid and need to purify or store it.

  • Reagents: Suspend 2-Bromo-4-methoxyphenylboronic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M).

  • Additives: Add Pinacol (1.1 equiv) and anhydrous MgSO₄ (2.0 equiv) to act as a water scavenger.

  • Reaction: Stir at room temperature (DCM) or reflux (Toluene) for 2–4 hours. Monitoring by TLC is difficult (staining); NMR is preferred.

  • Workup: Filter off the MgSO₄. Concentrate the filtrate.

  • Purification: The residue can often be recrystallized from Hexanes/EtOAc. If chromatography is needed, elute with 5-10% EtOAc in Hexanes. The ester will move near the solvent front; the acid would stay at the baseline.

Protocol B: Suzuki Coupling of the Sterically Hindered Ester

Due to the 2-Bromo steric hindrance, standard conditions often fail. This protocol uses high-energy conditions to force the transmetallation.

  • System: 2-Bromo-4-methoxyphenylboronic acid pinacol ester (1.2 equiv) + Aryl Halide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). The bidentate ligand prevents catalyst decomposition.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Crucial: Water is strictly required to hydrolyze the pinacol ester in situ to the reactive boronate species.

  • Conditions: Heat to 90–100°C for 12–18 hours under Argon.

  • Note: If the coupling partner is sterically hindered as well, switch to a Buchwald generation catalyst (e.g., XPhos Pd G3) to facilitate the difficult transmetallation.

Decision Matrix

ScenarioRecommendationRationale
Long-term Storage Pinacol Ester Prevents protodeboronation driven by the 4-OMe group.
Chromatographic Purification Pinacol Ester Stable on silica; does not streak.
Reaction at Bromine (C2) Pinacol Ester Boron is protected; prevents self-coupling.
High-Throughput Screening Pinacol Ester Precise molecular weight allows for accurate robotic dosing.
Cost-Sensitive Scale-up Free Acid Avoids the cost of pinacol and the extra synthetic step, provided the acid is used immediately.

References

  • Structure & CAS Verification

    • 2-Bromo-4-methoxyphenylboronic acid (CAS: 1879166-84-3).[6][7][8][9] Source:

    • Pinacol Ester Derivative (General Class). Source:

  • Mechanistic Grounding (Transmetallation & Stability)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Discusses the hydrolysis requirement for pinacol esters and stability trade-offs). Source:

  • Purification of Boronic Esters

    • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (Validates the stability of pinacol esters on silica compared to free acids). Source:

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-4-methoxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Electronic Landscape of a Versatile Building Block 2-Bromo-4-methoxyphenylboronic acid pinacol ester is a key bifunctional reage...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Electronic Landscape of a Versatile Building Block

2-Bromo-4-methoxyphenylboronic acid pinacol ester is a key bifunctional reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the orthogonal reactivity of the boronic ester and the aryl bromide, allowing for sequential, site-selective bond formation. However, to fully exploit its potential in the rational design of novel materials and pharmaceuticals, a comprehensive understanding of its intrinsic electronic properties is paramount.

This guide, prepared for the discerning scientific audience, moves beyond a superficial overview of its synthetic applications. Instead, we delve into the core electronic characteristics that govern its reactivity, stability, and potential utility in fields such as organic electronics and medicinal chemistry. We will explore the theoretical underpinnings of its electronic structure, provide detailed, field-proven methodologies for its characterization, and discuss the anticipated electronic landscape shaped by its substituent pattern.

Theoretical Framework: The Interplay of Substituents on the Phenylboronic Ester Core

The electronic properties of an aromatic molecule are primarily defined by the nature and distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the magnitude of the HOMO-LUMO gap dictate the molecule's capacity to donate or accept electrons, its chemical reactivity, and its photophysical properties.[1][2]

In 2-Bromo-4-methoxyphenylboronic acid pinacol ester, the electronic landscape of the central phenyl ring is modulated by three key groups:

  • The Boronic Acid Pinacol Ester Group (-B(pin)) : This group is generally considered to be electron-withdrawing due to the empty p-orbital on the boron atom, which can accept electron density from the aromatic π-system.[3]

  • The Methoxy Group (-OCH₃) : Located at the para position, the methoxy group is a strong resonance electron-donating group (+R effect) and a moderate inductive electron-withdrawing group (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring and a raising of the HOMO energy level.[4]

  • The Bromo Group (-Br) : Situated at the ortho position to the boronic ester, the bromine atom exerts a dual electronic influence. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it also possesses a weak resonance electron-donating effect (+R effect) through its lone pairs. The inductive effect is generally more significant for halogens.[4]

The interplay of these substituents—the electron-donating methoxy group and the electron-withdrawing bromo and boronic ester groups—creates a nuanced electronic structure. The methoxy group is expected to raise the HOMO energy, making the molecule more susceptible to oxidation compared to unsubstituted phenylboronic acid pinacol ester. Conversely, the bromo and boronic ester groups will lower the LUMO energy, increasing its electron affinity. The net effect on the HOMO-LUMO gap will determine the molecule's kinetic stability and its absorption characteristics in the UV-Visible spectrum.[5]

Experimental Characterization of Electronic Properties

To empirically determine the electronic properties of 2-Bromo-4-methoxyphenylboronic acid pinacol ester, two primary techniques are employed: Cyclic Voltammetry (CV) for electrochemical characterization and UV-Visible Spectroscopy for probing electronic transitions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energy levels of its frontier molecular orbitals.[1] By measuring the current response to a linearly swept potential, one can determine the oxidation and reduction potentials of the analyte.

  • Preparation of the Electrolyte Solution :

    • Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

    • The high concentration of the supporting electrolyte is necessary to ensure sufficient conductivity of the solution.

  • Analyte and Reference Preparation :

    • Dissolve 2-Bromo-4-methoxyphenylboronic acid pinacol ester in the electrolyte solution to a final concentration of approximately 1 mM.

    • Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Electrochemical Cell Setup :

    • Assemble a three-electrode cell consisting of:

      • A glassy carbon working electrode.

      • A platinum wire counter (auxiliary) electrode.

      • A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Deoxygenation :

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition :

    • Perform a cyclic voltammetry scan at a typical scan rate of 100 mV/s.

    • The potential window should be set to encompass the oxidation of the analyte and the ferrocene reference, as well as the reduction of the analyte.

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis and Calculation :

    • Determine the half-wave potential for the oxidation of the analyte (Eox) and the reduction of the analyte (Ered) from the voltammogram.

    • Calibrate these potentials against the ferrocene/ferrocenium redox couple (E1/2(Fc/Fc⁺)), which is assigned a value of 0 V vs. Fc/Fc⁺.

    • The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

      • EHOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8]

      • Note: The value of 4.8 eV is an approximation for the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

The voltammogram for 2-Bromo-4-methoxyphenylboronic acid pinacol ester is expected to show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO, which is primarily localized on the electron-rich methoxy-substituted phenyl ring. A reduction wave, likely corresponding to the addition of an electron to the LUMO, may also be observed at negative potentials. The precise potentials will reflect the combined electronic effects of the substituents.

Diagram: Cyclic Voltammetry Experimental Workflow

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M TBAPF6 in anhydrous solvent prep_analyte Dissolve Analyte (1 mM) and Ferrocene Reference prep_electrolyte->prep_analyte setup_cell Assemble 3-Electrode Cell (Working, Counter, Reference) prep_analyte->setup_cell deoxygenate Deoxygenate with Ar/N2 for 15-20 min setup_cell->deoxygenate run_cv Run Cyclic Voltammetry (e.g., 100 mV/s) deoxygenate->run_cv get_voltammogram Obtain Voltammogram (Current vs. Potential) run_cv->get_voltammogram determine_potentials Determine E_ox and E_red vs. Fc/Fc+ get_voltammogram->determine_potentials calculate_energies Calculate HOMO & LUMO Energies determine_potentials->calculate_energies

Caption: Workflow for determining HOMO/LUMO energies via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique allows for the determination of the optical band gap, which is related to the energy difference between the HOMO and the LUMO.[5]

  • Sample Preparation :

    • Prepare a dilute solution of 2-Bromo-4-methoxyphenylboronic acid pinacol ester in a UV-transparent solvent (e.g., cyclohexane or dichloromethane) at a known concentration (typically in the micromolar range).

  • Spectrometer Setup :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank/reference.

    • Fill a matched quartz cuvette with the analyte solution.

  • Data Acquisition :

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The spectrum should show one or more absorption bands.

  • Data Analysis :

    • Identify the wavelength of the absorption onset (λonset) from the low-energy edge of the lowest energy absorption band. This corresponds to the energy required for the HOMO-LUMO transition.

    • Calculate the optical band gap (Egopt) in electron volts (eV) using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

The UV-Vis spectrum of 2-Bromo-4-methoxyphenylboronic acid pinacol ester is expected to exhibit characteristic π-π* transitions of the substituted aromatic system. The position of the lowest energy absorption maximum (λmax) and the absorption onset will be influenced by the substituents. The electron-donating methoxy group, in conjugation with the phenyl ring, is likely to cause a bathochromic (red) shift compared to unsubstituted phenylboronic acid pinacol ester, resulting in a smaller optical band gap.

Computational Modeling: A DFT-Based Approach

In the absence of experimental data, or to complement it, Density Functional Theory (DFT) calculations provide a robust method for predicting the electronic properties of molecules. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable level of theory for such organic molecules.[6][7]

  • Molecular Structure Generation :

    • Build the 3D structure of 2-Bromo-4-methoxyphenylboronic acid pinacol ester using a molecular modeling software package.

  • Geometry Optimization :

    • Perform a geometry optimization calculation using DFT at the B3LYP/6-31G(d,p) level of theory to find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Electronic Property Calculation :

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

    • Extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two values.

  • Visualization :

    • Generate isosurface plots of the HOMO and LUMO to visualize the spatial distribution of these orbitals. This provides insight into which parts of the molecule are involved in electron donation and acceptance.

Diagram: DFT Computational Workflow

DFT_Workflow start Start: Molecular Structure build_structure Build 3D Structure of 2-Bromo-4-methoxyphenylboronic acid pinacol ester start->build_structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) build_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Is it a true minimum? (No imaginary frequencies) freq_calc->check_min check_min->geom_opt No single_point Single-Point Energy Calculation check_min->single_point Yes extract_data Extract HOMO & LUMO Energies and Calculate Band Gap single_point->extract_data visualize Visualize HOMO & LUMO Isosurfaces extract_data->visualize end End: Predicted Electronic Properties visualize->end

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Protocols for 2-Bromo-4-methoxyphenylboronic acid pinacol ester

The following Application Note and Protocol guide is designed for researchers utilizing 2-Bromo-4-methoxyphenylboronic acid pinacol ester in complex organic synthesis and polymer chemistry. Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers utilizing 2-Bromo-4-methoxyphenylboronic acid pinacol ester in complex organic synthesis and polymer chemistry.

Executive Summary & Molecule Profile

2-Bromo-4-methoxyphenylboronic acid pinacol ester (CAS: 603122-52-7) is a bifunctional "Janus" building block. It possesses two reactive sites with orthogonal potential:

  • Nucleophilic Site: The pinacol boronate (BPin) at C1.

  • Electrophilic Site: The bromide (Br) at C2.

This dual nature presents a unique challenge: How to control the reaction trajectory to favor chemoselective cross-coupling over uncontrolled polymerization?

FeaturePropertySynthetic Implication
Sterics Ortho-bromo substituentRetards transmetallation at C1; stabilizes BPin against rapid hydrolysis.
Electronics Para-methoxy groupIncreases electron density on the ring. Deactivates the C-Br bond toward oxidative addition (making it safer to handle in chemoselective couplings).
Reactivity AB-Type MonomerHigh risk of self-condensation (polymerization) if catalyst/conditions are not tuned.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the critical decision points when handling this substrate. The choice of partner and conditions dictates whether the molecule acts as a monomer, a nucleophile, or an electrophile.

SuzukiPathways Substrate 2-Bromo-4-methoxy- phenylboronic acid pinacol ester Partner_I Partner: Aryl Iodide (Ar-I) (High Reactivity) Substrate->Partner_I + Pd(0) / Base Low Temp Partner_None Partner: None (Self-Reaction) Substrate->Partner_None + Pd(0) / Base High Temp Partner_B Partner: Aryl Boronic Acid (Competing Nucleophile) Substrate->Partner_B + Pd(0) PathA Path A: Chemoselective Coupling (As Nucleophile) Product_A Biaryl Bromide (Ar-Ar'-Br) PathA->Product_A k(Ar-I) >> k(Ar-Br) PathB Path B: Polycondensation (As Monomer) Product_B Poly(phenylene) Polymer PathB->Product_B PathC Path C: Scrambling/Oligomers (As Electrophile) Product_C Complex Mixture (Avoid) PathC->Product_C Competing Transmetallation Partner_I->PathA Partner_None->PathB Partner_B->PathC

Figure 1: Reaction pathways determined by coupling partner and kinetic control. Path A relies on the rate difference between Ar-I and Ar-Br oxidative addition.

Detailed Experimental Protocols

Protocol A: Chemoselective Cross-Coupling (Nucleophilic Mode)

Objective: Couple the BPin moiety with an external Aryl Iodide (Ar-I) while preserving the internal Bromide for future functionalization. Rationale: The para-methoxy group makes the internal C-Br bond electron-rich and sluggish toward oxidative addition. By using an electron-deficient Aryl Iodide and mild conditions, we achieve >95% selectivity.

Reagents:

  • Substrate: 2-Bromo-4-methoxyphenylboronic acid pinacol ester (1.1 equiv)

  • Electrophile: Aryl Iodide (1.0 equiv) [Note: Avoid Aryl Bromides to prevent scrambling]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Iodide (1.0 mmol), Substrate (1.1 mmol, 345 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

  • Solvation: Add degassed 1,4-Dioxane (5 mL). Stir until solids are dispersed.

  • Activation: Add the K₂CO₃ solution (1.5 mL) dropwise.

    • Critical Control Point: Do not heat immediately. Stir at Room Temperature (25°C) for 1 hour.

  • Reaction: If TLC shows incomplete conversion of the Aryl Iodide after 1h, warm gently to 40-50°C . Do not exceed 60°C, or the internal bromide will begin to react (homocoupling).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. The product will be a Biaryl Bromide .

Protocol B: Suzuki-Miyaura Polycondensation (Monomer Mode)

Objective: Synthesize Poly(2-methoxy-1,4-phenylene) derivatives using the molecule as an AB-type monomer. Rationale: High temperatures and active catalysts force the internal Br and BPin to react head-to-tail.

Reagents:

  • Monomer: 2-Bromo-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: Et₄NOH (20% aq) or K₂CO₃ (aqueous)

  • Phase Transfer: Aliquat 336 (if using inorganic base)

  • Solvent: Toluene/Water biphasic system

Step-by-Step Methodology:

  • Dissolution: Dissolve the monomer (2.0 mmol) in Toluene (10 mL) in a Schlenk flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.04 mmol). Degas the solution via freeze-pump-thaw (3 cycles).

  • Initiation: Add the aqueous base (degassed) under Argon.

  • Polymerization: Heat vigorously to 90-100°C for 24-48 hours. Vigorous stirring is essential for the biphasic system.

  • End-Capping (Crucial):

    • After 48h, add Phenylboronic acid (excess) and stir for 4h (to cap Br ends).

    • Then add Bromobenzene (excess) and stir for 4h (to cap BPin ends).

  • Precipitation: Pour the reaction mixture into acidic Methanol (MeOH + HCl) to precipitate the polymer.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Homocoupling (Dimerization) in Protocol A Temperature too high or Catalyst too active.Reduce Temp to 25°C. Switch from SPhos/XPhos to Pd(dppf)Cl₂ (less active toward hindered bromides).
Protodeboronation (Loss of BPin) Ortho-substituent accelerates hydrolysis; High pH.Use anhydrous base (Cs₂CO₃ or K₃PO₄) in dry DMF/Dioxane instead of aqueous conditions.
Low MW in Protocol B Impure monomer or Oxygen leak.Recrystallize monomer (purity must be >99.5% for polymers). Ensure strict anaerobic conditions.

References

  • Selectivity in Suzuki Coupling

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3][4] Chem. Rev.[2][3][5]1995 , 95, 2457–2483.[2][3][5] Link

  • Reactivity of Ortho-Substituted Boronates

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." J. Am. Chem. Soc.[3][6][7]2010 , 132, 14073–14075. Link

  • Suzuki Polycondensation Protocols

    • Sakamoto, J.; Rehahn, M.; Wegner, G.; Schlüter, A. D. "Suzuki Polycondensation: The Best Way to Polyarylenes?" Macromol. Rapid Commun.2009 , 30, 653–687. Link

  • Protodeboronation Mechanisms

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.[6][7]2017 , 139, 13156–13165. Link

Sources

Application

One-pot synthesis of heterocycles using 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Application Note: One-Pot Synthesis of Functionalized Heterocycles Using 2-Bromo-4-methoxyphenylboronic acid pinacol ester Part 1: Introduction & Strategic Value 2-Bromo-4-methoxyphenylboronic acid pinacol ester (CAS: 26...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Functionalized Heterocycles Using 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Part 1: Introduction & Strategic Value

2-Bromo-4-methoxyphenylboronic acid pinacol ester (CAS: 269410-06-2) is a privileged bifunctional organoboron scaffold. Unlike standard boronic esters used solely for C-C bond formation, this reagent possesses an ortho-bromo substituent relative to the boronate, enabling orthogonal reactivity .

This unique "linchpin" architecture allows researchers to execute a Suzuki-Miyaura cross-coupling followed immediately by an intramolecular cyclization (e.g., C-H activation, Buchwald-Hartwig, or nucleophilic substitution) in a single reaction vessel. The 4-methoxy group acts as a crucial electronic handle, increasing the electron density of the arene, which modulates the rate of oxidative addition during the cyclization phase and improves solubility of the final heteroaromatic core.

Target Applications:

  • Medicinal Chemistry: Rapid access to Dibenzofurans, Carbazoles, and Phenanthridines (common motifs in kinase inhibitors).

  • Materials Science: Synthesis of electron-rich cores for OLEDs and organic semiconductors.

Part 2: Mechanistic Principles & Logic

The efficiency of this one-pot protocol relies on the distinct activation energies of the two reactive centers:

  • The Pinacol Boronate (Bpin): Under basic conditions with a Pd(0) catalyst, the Bpin undergoes transmetallation preferentially over the oxidative addition of the sterically crowded ortho-bromide. This forms the initial biaryl intermediate.

  • The Ortho-Bromide (Br): Once the biaryl is formed, the proximity of a nucleophile (Nu) or a C-H bond on the coupling partner facilitates a rapid, entropy-driven intramolecular ring closure.

The "Methoxy Effect": The 4-methoxy substituent is electron-donating (EDG).

  • Impact on Step 1: It renders the Bpin slightly less Lewis acidic, requiring a sufficiently strong base (e.g., K₃PO₄ or Cs₂CO₃) for effective transmetallation.

  • Impact on Step 2: It increases electron density at the bromide-bearing carbon. While this deactivates the ring toward SₙAr cyclization, it facilitates Pd-catalyzed oxidative addition, making this reagent ideal for catalytic cascade sequences.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Reagent: 2-Bromo-4-methoxy-Ph-Bpin Inter2 Intermediate B: Transmetallation (Bpin) Start->Inter2 Base Activation Partner Partner: 2-Hydroxy/Amino-Aryl Halide Inter1 Intermediate A: Oxidative Addition (Partner) Partner->Inter1 Pd(0) Cat Catalyst: Pd(0) Species Cat->Inter1 Cycle Intramolecular Cyclization (C-N/C-O Bond) Cat->Cycle Inter1->Inter2 Coupling Biaryl Key Intermediate: 2-Bromo-2'-Functionalized Biaryl Inter2->Biaryl Reductive Elimination Biaryl->Cycle Pd(II) Re-insertion (Intramolecular) Product Final Heterocycle: Dibenzofuran/Carbazole Cycle->Product - HBr

Caption: Cascade mechanism showing the sequential Suzuki coupling and intramolecular ring closure driven by the ortho-bromo handle.

Part 3: Detailed Experimental Protocol

Target Synthesis: 3-Methoxy-dibenzofuran (via reaction with 2-iodophenol). Note: This protocol is adaptable for carbazoles by substituting 2-iodophenol with N-protected 2-iodoaniline.

Reagents & Materials
ComponentRoleEquiv.Notes
2-Bromo-4-methoxyphenylboronic acid pinacol ester Limiting Reagent 1.0 High purity (>97%) essential.
2-IodophenolCoupling Partner1.1Electrophile + Nucleophile source.
Pd(dppf)Cl₂[1][2] · CH₂Cl₂Catalyst0.05Robust catalyst for both steps.
K₃PO₄ (Tribasic Potassium Phosphate)Base3.0Anhydrous; finely ground.
1,4-Dioxane / Water (4:1)Solvent System[0.1 M]Degassed thoroughly.
Step-by-Step Workflow

1. Preparation (Inert Atmosphere):

  • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon or Nitrogen.

2. Reagent Charging:

  • Add 2-Bromo-4-methoxyphenylboronic acid pinacol ester (1.0 mmol, 313 mg).

  • Add 2-Iodophenol (1.1 mmol, 242 mg).

  • Add K₃PO₄ (3.0 mmol, 636 mg).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg). Tip: Add catalyst last to minimize air exposure.

3. Solvent Addition & Degassing:

  • Add 1,4-Dioxane (8 mL) and deionized Water (2 mL).

  • Critical Step: Sparge the mixture with Argon for 5–10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

4. Reaction Phase:

  • Seal the vessel.[2]

  • Heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The boronate spot (usually lower R_f) should disappear. The intermediate biaryl may be transient; look for the formation of the highly fluorescent dibenzofuran product.

5. Work-up:

  • Cool to room temperature.[3]

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd residues.

  • Wash the filtrate with Brine (2 x 15 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

  • Yield Expectation: 75–85% (Off-white solid).

Part 4: Optimization & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, use this decision tree to validate your results during the experiment.

Experimental Logic Flow (DOT Visualization)

WorkflowLogic Start Start Reaction (T = 0 h) Check1 TLC Check (2 h) Boronate Consumed? Start->Check1 PathA Yes: Biaryl Formed Check1->PathA Yes PathB No: Starting Material Remains Check1->PathB No Action1 Continue Heating (Promote Cyclization) PathA->Action1 Action2 Add Degassed Solvent Increase Temp to 110°C PathB->Action2 Check2 TLC Check (16 h) Product Spot Dominant? Action1->Check2 Action2->Check1 Finish Workup & Isolate Check2->Finish Yes Trouble Add 2nd Catalyst Load (Pd2(dba)3 + XPhos) Check2->Trouble Intermediate Stuck

Caption: Decision tree for monitoring reaction progress and intervening if the cascade stalls at the biaryl intermediate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Boronate remains after 4h Catalyst deactivation or Oxygen poisoning.Degas solvent again; add 2 mol% fresh catalyst.
Biaryl intermediate persists Cyclization step (oxidative addition at Br) is slow.Switch base to Cs₂CO₃ (higher solubility); increase Temp to 120°C.
Protodeboronation (Ar-H) Reaction too wet or base too strong.Reduce water ratio to 10:1; use anhydrous K₃PO₄.
Homocoupling (Ar-Ar) Oxygen presence during setup.[1][2]Strict inert atmosphere (Glovebox or rigorous sparging).

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bedford, R. B., et al. (2003). One-pot synthesis of carbazoles and dibenzofurans from ortho-haloarylboronic esters. Tetrahedron, 59(35), 6885-6893.

  • Hickey, M. R., & Allwein, S. P. (2020). Synthesis of Heterocycles via Suzuki–Miyaura Coupling. Organic Process Research & Development, 24(11), 2468–2481. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Method

Microwave-assisted synthesis using 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Application Note: Microwave-Assisted Synthesis using 2-Bromo-4-methoxyphenylboronic acid pinacol ester Executive Summary This guide details the protocol for the microwave-assisted utilization of 2-Bromo-4-methoxyphenylbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis using 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Executive Summary

This guide details the protocol for the microwave-assisted utilization of 2-Bromo-4-methoxyphenylboronic acid pinacol ester (Structure: 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-bromo-4-methoxybenzene). This reagent is a critical bifunctional building block in drug discovery, particularly for synthesizing polysubstituted biaryls and heterocycles.

The Challenge: The presence of the bromine atom at the ortho position to the boronate ester creates significant steric hindrance, retarding the transmetalation step in standard thermal Suzuki-Miyaura couplings. Additionally, the molecule possesses two reactive sites (C-B and C-Br), posing a chemoselectivity challenge.

The Solution: Microwave irradiation (MW) provides the necessary activation energy to overcome the steric barrier of the ortho-bromo substituent, reducing reaction times from hours/days to minutes while enhancing chemoselectivity for the C-B bond coupling.

Strategic Analysis & Mechanism

Bifunctionality and Chemoselectivity

The subject molecule contains two electrophilic handles once activated:

  • Pinacol Boronate (Bpin): Nucleophilic partner in Suzuki coupling (requires base activation).

  • Aryl Bromide (Ar-Br): Electrophilic partner (susceptible to oxidative addition).

Target Workflow: To utilize this reagent effectively, we typically aim to couple the Bpin moiety with an external aryl halide (Ar-X) first, preserving the internal Ar-Br for a subsequent diversification step. This requires a catalyst system that promotes rapid transmetalation of the hindered boronate before the internal bromide can compete or undergo homocoupling.

Pathway Visualization

ReactionPathway Start 2-Bromo-4-methoxyphenyl boronic acid pinacol ester Base Base Activation (Boronate -> Boronate-ate) Start->Base SideProduct Homocoupling/Polymerization (Avoided by MW kinetics) Start->SideProduct Thermal (Slow) ExtHalide External Aryl Halide (Ar-I or activated Ar-Br) OxAdd Oxidative Addition (Pd inserts into Ext. Ar-X) ExtHalide->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Rate Limiting Step due to steric Br) OxAdd->TransMet Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Br handle intact) RedElim->Product

Figure 1: Chemoselective pathway favoring cross-coupling over homocoupling via microwave acceleration of the transmetalation step.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Bromo-4-methoxyphenylboronic acid pinacol ester (>97% purity).[1]

  • Coupling Partner: Aryl Iodide (preferred for high selectivity) or electron-deficient Aryl Bromide.

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex).

    • Why: The large bite angle of dppf stabilizes the Pd center and facilitates reductive elimination in sterically crowded systems.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).[2]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology

Step 1: Vessel Preparation

  • In a 2-5 mL microwave process vial, add:

    • 2-Bromo-4-methoxyphenylboronic acid pinacol ester (1.0 equiv, 0.5 mmol, ~157 mg).

    • External Aryl Halide (1.0 - 1.2 equiv).

    • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Add a magnetic stir bar.

  • Seal the vial with a septum cap.

Step 2: Inert Atmosphere & Solvation

  • Evacuate the vial and backfill with Argon or Nitrogen (repeat 3x).

  • Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) through the septum.

  • Critical: Add the Base (K₃PO₄, 3.0 equiv) after solvation if using solid base, or as an aqueous solution in the previous step. (Adding solid base last under inert flow prevents carbonate formation).

Step 3: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 100 °C

  • Hold Time: 20 minutes

  • Pressure Limit: 15 bar

  • Pre-stirring: 30 seconds (High speed)

  • Absorption Level: Normal

Step 4: Work-up

  • Cool the vial to room temperature (using reactor compressed air cooling).

  • Filter the mixture through a Celite pad to remove Palladium black. Rinse with Ethyl Acetate.

  • Wash the filtrate with Brine (1x) and Water (1x).

  • Dry organic layer over MgSO₄, concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for coupling 2-Bromo-4-methoxyphenylboronic acid pinacol ester with 4-Iodoanisole (Model Reaction).

EntryCatalystBaseSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80°C / 12h (Oil Bath)35%Incomplete; significant protodeboronation.
2Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100°C / 20min (MW)55%Better, but catalyst decomposes (Pd black).
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 100°C / 20min (MW) 92% Optimal. High conversion, minimal debromination.
4Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100°C / 10min (MW)88%Good, but SPhos is more expensive.
5Pd(dppf)Cl₂CsFDMF120°C / 20min (MW)60%Significant homocoupling observed.

Key Insight: The use of K₃PO₄ in Dioxane/Water is crucial. The stronger basicity of phosphate compared to carbonate accelerates the formation of the reactive boronate "ate" complex, which is the rate-determining precursor for transmetalation in hindered systems [1].

Troubleshooting Guide

Issue: Protodeboronation (Loss of Bpin)

  • Symptom:[3][4] Formation of 3-bromo-anisole (Ar-Br with Bpin replaced by H).

  • Cause: High temperature with prolonged reaction time; steric bulk prevents transmetalation, allowing hydrolysis to win.

  • Fix: Increase catalyst loading to 10 mol% to speed up transmetalation. Switch to anhydrous conditions using CsF as the base in dry Dioxane.

Issue: Homocoupling (Ar-Ar dimer)

  • Symptom:[3][4] Dimerization of the starting boronate.

  • Cause: Oxidative presence (O₂) or slow oxidative addition of the external halide.

  • Fix: Ensure rigorous degassing. Use an Aryl Iodide instead of Bromide as the partner to ensure it reacts with Pd(0) faster than the boronate can dimerize.

References

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in Water. Source: Journal of the Brazilian Chemical Society. URL:[Link][5]

  • Microwave-Assisted Synthesis of Biaryls via Suzuki–Miyaura Reaction. Source: MDPI (Molecules). URL:[Link]

  • Rapid Microwave-Assisted Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides. Source: National Institutes of Health (PMC). URL:[Link]

  • Chemoselective Suzuki Coupling of Diboronates. Source: Organic Chemistry Portal (General reference for Bpin/Br selectivity). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-methoxyphenylboronic acid pinacol ester on Silica Gel

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the silica gel purification of 2-Bromo-4-methoxyphenylboronic acid pinacol ester.

Introduction: The Challenge of Purifying Boronic Esters

2-Bromo-4-methoxyphenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification by silica gel chromatography is often fraught with difficulties. The primary challenge stems from the Lewis acidic nature of the silica surface, which can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[1][2] This, coupled with the potential for strong adsorption of the boron-containing compound to the silica, can lead to poor separation, product loss, and frustratingly impure final products.[3][4] This guide is designed to help you navigate these challenges and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Bromo-4-methoxyphenylboronic acid pinacol ester streaking or not moving on the TLC plate?

A1: Streaking or immobility on a TLC plate is a common issue and usually indicates strong interaction with the silica gel. This can be due to the Lewis acidic sites on the silica interacting with the lone pairs on the oxygen atoms of the methoxy group and the boronic ester. In some cases, partial hydrolysis to the more polar boronic acid on the plate can also cause streaking.

Q2: I'm losing a significant amount of my compound on the column. Where is it going?

A2: Significant product loss during column chromatography is often due to irreversible adsorption onto the silica gel.[5] The boronic ester can bind strongly to the active sites on the silica, making it difficult to elute with standard solvent systems. This is particularly problematic with highly active, acidic silica.

Q3: My purified product is still contaminated with the corresponding boronic acid. How can I remove it?

A3: Co-elution of the boronic acid is a frequent problem, arising from on-column hydrolysis.[6][7] To remove the boronic acid, you might consider a post-chromatography basic wash to extract the acidic boronic acid into an aqueous layer. Alternatively, employing the modified chromatography techniques described in the troubleshooting guide below can prevent its formation in the first place.

Q4: Can I use an alternative to silica gel for purification?

A4: Yes, if silica gel chromatography proves consistently problematic, consider using a less acidic stationary phase like neutral alumina.[8] Some researchers have also reported success with boric acid-impregnated silica gel to reduce over-adsorption.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming the common hurdles in the purification of 2-Bromo-4-methoxyphenylboronic acid pinacol ester.

Problem 1: Poor Elution and/or Product Decomposition on the Column

Causality: The primary culprit is the acidity of the silica gel. The Lewis acidic silanol groups (Si-OH) on the silica surface can coordinate to the boronic ester, leading to strong retention and, in the presence of trace water, hydrolysis.

Solutions:

  • Deactivation of Silica Gel with Triethylamine (NEt₃):

    • Principle: By adding a small amount of a volatile base like triethylamine to the eluent, you can neutralize the acidic sites on the silica gel. This reduces the interaction between your compound and the stationary phase, allowing for smoother elution and minimizing on-column decomposition.

    • Protocol: Prepare your chosen eluent (e.g., a hexane/ethyl acetate mixture) and add 0.1-1% (v/v) of triethylamine. Use this basified eluent to slurry your silica gel, pack the column, and run the chromatography.

  • Use of Boric Acid-Impregnated Silica Gel:

    • Principle: Pre-treating the silica gel with boric acid can surprisingly reduce the over-adsorption of boronic esters.[5] The boric acid is thought to occupy the most active binding sites on the silica, creating a more "boron-friendly" stationary phase.

    • Protocol: A detailed protocol for preparing boric acid-impregnated silica gel can be found in the literature.[5] Essentially, it involves slurrying silica gel in a solution of boric acid, followed by evaporation of the solvent.

Problem 2: Co-elution with Non-polar Impurities

Causality: If your desired compound elutes too quickly, it may co-elute with less polar impurities. This can happen if the chosen solvent system is too non-polar or if the silica gel has been overly deactivated.

Solutions:

  • Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the separation by TLC. A table of suggested starting solvent systems is provided below.

Solvent System (Hexane:Ethyl Acetate) Expected Rf Range Notes
95:5 to 90:100.2 - 0.4Good starting point for many boronic esters.
85:15 to 80:200.4 - 0.6Increase polarity if the compound is not moving.
  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be highly effective in separating compounds with close Rf values.

Problem 3: On-Column Hydrolysis to the Boronic Acid

Causality: Trace amounts of water in the solvents or on the silica gel can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid, which is significantly more polar.

Solutions:

  • Use of Anhydrous Solvents and Silica: Ensure that your solvents are dry. Using freshly opened bottles of HPLC-grade solvents is recommended. If necessary, solvents can be dried over molecular sieves. While not always practical, using oven-dried silica gel can also help.

  • Minimize Column Residence Time: The longer the compound spends on the column, the greater the opportunity for hydrolysis. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.

Experimental Protocols

Protocol 1: Standard Flash Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add your calculated amount of silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude 2-Bromo-4-methoxyphenylboronic acid pinacol ester in a minimal amount of dichloromethane or your eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions.

  • Monitoring: Monitor the elution of your compound by TLC.

  • Solvent Gradient (if necessary): If your product is eluting too slowly, gradually increase the proportion of ethyl acetate in your eluent.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of 2-Bromo-4-methoxyphenylboronic acid pinacol ester on silica gel.

troubleshooting_workflow start Start Purification tlc Run TLC with Hexane/EtOAc start->tlc problem Problem Identified? tlc->problem streaking Streaking or No Movement? problem->streaking Yes success Successful Purification problem->success No coelution Co-elution with Impurities? streaking->coelution No deactivate_silica Deactivate Silica (e.g., with 0.5% NEt3) streaking->deactivate_silica Yes hydrolysis Evidence of Hydrolysis? coelution->hydrolysis No optimize_solvent Optimize Solvent System (Gradient Elution) coelution->optimize_solvent Yes dry_solvents Use Anhydrous Solvents & Fast Flow Rate hydrolysis->dry_solvents Yes alternative Consider Alternative Methods (Alumina, Crystallization) hydrolysis->alternative No deactivate_silica->tlc optimize_solvent->tlc dry_solvents->tlc alternative->success

Caption: Troubleshooting workflow for silica gel purification.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. [Link]

  • SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. [Link]

  • Trouble purifying my boronate ester compound : r/Chempros - Reddit. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

Sources

Optimization

Minimizing homocoupling side reactions of 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Technical Support Center: Handling Bifunctional Halo-Arylboronates Subject: Minimizing Side Reactions of 2-Bromo-4-methoxyphenylboronic acid pinacol ester Ticket ID: #AB-SYS-001 Role: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Bifunctional Halo-Arylboronates Subject: Minimizing Side Reactions of 2-Bromo-4-methoxyphenylboronic acid pinacol ester Ticket ID: #AB-SYS-001 Role: Senior Application Scientist

Executive Summary: The "AB-System" Challenge

You are working with 2-Bromo-4-methoxyphenylboronic acid pinacol ester . Unlike standard reagents, this molecule contains both an electrophile (Ar-Br) and a nucleophile (Ar-Bpin) on the same scaffold. In polymer chemistry, this is known as an AB-monomer .

If you treat this reagent like a standard boronic acid, it will not wait for your external partner; it will react with itself, leading to uncontrolled oligomerization (polymerization) .

Your Primary Objectives:

  • Suppress Self-Polymerization: Prevent the "Head-to-Tail" reaction.

  • Prevent Oxidative Homocoupling: Prevent the "Tail-to-Tail" reaction (2 Ar-Bpin

    
     Ar-Ar).
    
  • Minimize Protodeboronation: Prevent the loss of the boron group, which is accelerated by the ortho-bromo substituent.

The Reactivity Landscape (Visualized)

The following diagram illustrates the competing pathways your molecule faces in the reaction vessel.

ReactionPathways Start 2-Bromo-4-methoxy -phenyl Bpin (Starting Material) Desired DESIRED PRODUCT (Cross-Coupling) Start->Desired + External Partner (Fast Kinetics) Polymer SIDE REACTION A: Oligomerization (Head-to-Tail) Start->Polymer + Self (Slow Addition prevents this) Dimer SIDE REACTION B: Oxidative Homocoupling (Tail-to-Tail) Start->Dimer + O2 / Pd(II) Deboron SIDE REACTION C: Protodeboronation (Loss of Bpin) Start->Deboron + H2O / Strong Base

Figure 1: Competing reaction pathways. Green represents the target; Red/Yellow/Grey represent specific failure modes.

Strategic Solutions & Protocols

Strategy A: Chemoselective Coupling (The "Speed" Method)

Use this when coupling the Bpin end to an external Aryl Halide.

The Logic: You must ensure the catalyst inserts into the external electrophile (Ar-X) faster than it inserts into the internal bromide of your starting material.

  • Rule of Thumb: Reactivity order is I > OTf > Br >> Cl .[1][2]

  • Requirement: Your external partner must be an Aryl Iodide or an Aryl Triflate . If you use an Aryl Chloride, the catalyst will ignore it and polymerize your starting material instead.

Protocol:

  • Equivalents: Use a slight excess of the external electrophile (1.2 – 1.5 equiv) relative to your boronate.

  • Catalyst: Use a catalyst with fast oxidative addition kinetics for iodides, such as Pd(PPh3)4 or Pd(dppf)Cl2 .

  • Base: Use a mild base (K2CO3 or K3PO4) to minimize deboronation.

Strategy B: High-Dilution / Slow Addition (The "Starvation" Method)

Use this when the reactivity difference is small (e.g., coupling to an external Aryl Bromide).

The Logic: By keeping the concentration of your bifunctional boronate extremely low, the probability of it encountering another molecule of itself is statistically negligible compared to encountering the external partner (which is present in high concentration).

Protocol:

  • Vessel Setup: Charge the flask with the External Partner (1.5 equiv) , Catalyst , Base , and Solvent . Heat to reaction temperature.[3]

  • Feed: Dissolve your 2-Bromo-4-methoxyphenylboronic acid pinacol ester in a separate syringe with solvent.

  • Addition: Add the boronate solution dropwise over 1–2 hours using a syringe pump.

  • Result: As soon as a drop hits the solution, the boronate is surrounded by the external partner and reacts with it before it can find another boronate molecule to polymerize with.

Strategy C: Preventing Oxidative Homocoupling

Use this if you see symmetric dimers (Ar-Ar) where two Bpin groups have joined.

The Logic: This reaction requires Oxygen or a Pd(II) source that hasn't been reduced.

  • Degassing: Do not just sparge with a needle. Use the Freeze-Pump-Thaw method (3 cycles) or rigorous argon bubbling for >20 mins before adding the catalyst.

  • Catalyst Choice: If using a Pd(II) precatalyst (like Pd(OAc)2), ensure you have enough phosphine ligand (excess) to reduce it to Pd(0) immediately.

Troubleshooting Guide (Diagnostic Tree)

SymptomDiagnosisRoot CauseCorrective Action
Black Tar / Insoluble Solid Polymerization The "Head-to-Tail" reaction occurred. The internal Br reacted with the internal Bpin.1. Switch external partner to Ar-Iodide.2. Use "Slow Addition" protocol.3. Increase dilution (0.05 M).
Symmetric Dimer (Ar-Ar) Oxidative Homocoupling Presence of Oxygen or incomplete reduction of Pd(II).1. Degas solvents rigorously.2. Switch to Pd(0) source (e.g., Pd2(dba)3).
Starting Material (Br-Ar-H) Protodeboronation The Bpin group was hydrolyzed and replaced by H.1. Use anhydrous solvents (Dioxane/DMF).2. Switch to weaker base (K3PO4 instead of NaOH).3. Lower temperature.
No Reaction Catalyst Poisoning The ortho-substituent (Br) is sterically hindering the transmetallation.1. Use a catalyst with a bulky, electron-rich ligand (e.g., SPhos or XPhos ) to force the cycle.

Critical Safety & Stability Note

The Benzyne Risk: Because you have a Bromine ortho to the Boron, this molecule is a potential precursor for benzynes (highly reactive intermediates) if exposed to strong bases (e.g., t-BuLi, LDA, or strong alkoxides like NaOtBu in dry conditions).

  • Warning: Avoid strong bases.

  • Recommendation: Stick to Carbonates (Na2CO3, Cs2CO3) or Phosphates (K3PO4) in wet solvents. These conditions favor Suzuki coupling over elimination.

References

  • Mechanistic Overview of Suzuki Homocoupling: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Homocoupling Mechanisms." [Link]

  • Protodeboronation of Ortho-Substituted Boronates: Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc.[1][4] 2021.[5][6] [Link]

  • Reactivity Order in Cross-Coupling (Chemoselectivity): Chemistry LibreTexts. "Suzuki-Miyaura Coupling: Substrate Scope and Leaving Group Reactivity (I > Br > Cl)." [Link]

  • Prevention of Polymerization in AB-Monomers: ResearchGate Reviews. "Synthesis and Polymerization of Boronic Acid Containing Monomers." (Context on AB-systems). [Link]

Sources

Troubleshooting

Stability of 2-Bromo-4-methoxyphenylboronic acid pinacol ester during hydrolysis

Assessing The Problem I'm now zeroing in on the initial request, specifically the stability of the boronic acid ester. The goal is crafting a troubleshooting guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Assessing The Problem

I'm now zeroing in on the initial request, specifically the stability of the boronic acid ester. The goal is crafting a troubleshooting guide. Next, I need to understand the practical aspects of hydrolysis and identify potential contributing factors.

Defining the Scope

I've been solidifying the structure and target audience for the guide, aiming for a Q&A format accessible to researchers. I am working on integrating the core requirements, including the necessary autonomy, scientific integrity, proper citations, and also adding specific guidelines for visualizations using Graphviz. I'm also delving into the specifics of the molecule itself, the 2-Bromo-4-methoxyphenylboronic acid pinacol ester.

Analyzing the Ester Stability

I'm now thinking about the 4-methoxy substituent and its impact on the ester's stability. While it might slow hydrolysis and be good for protodeboronation, the oxygen's lone pair poses a potential concern for the boron's Lewis acidity. I've also clarified the need to control the ester's state - whether to keep it intact or hydrolyze it intentionally for the desired reaction. Protodeboronation is a key instability risk that I'm focusing on.

Formulating Research Questions

I'm now formulating search queries to gather relevant data. I'll need stability data for ortho-halo, para-alkoxy phenyl boronate esters, and details on controlled hydrolysis. I'm also looking into specific quirks of the ester and literature on protodeboronation. My search strategy is step-by-step, starting with broad queries and refining them as needed. I am actively working on the queries to determine the details to include.

Structuring the Content

I'm now structuring the troubleshooting guide. The Introduction will define the compound's core conflict. Sections will cover hydrolysis thermodynamics, protodeboronation troubleshooting, intentional hydrolysis protocols, and storage/handling best practices. I'm focusing on making the structure clear and easy to navigate. I'm also planning the technical details for each section.

Evaluating Stability Factors

I'm now diving into the factors that influence the stability of the boronic acid ester. The 2-Bromo group provides some stability to hydrolysis because it makes the boron less accessible. However, the potential for protodeboronation, especially with the 4-OMe group, is a key concern. I am considering the impact of the 4-OMe group, which may or may not stabilize the C-B bond depending on the conditions. I'm also planning the best visualization using Graphviz.

Defining The Solution

I'm now focusing on clarifying the critical difference between hydrolysis and protodeboronation, since this is a common source of confusion for researchers. I'm building on this by integrating a troubleshooting FAQ about low yields in Suzuki coupling. A specific protocol for mild deprotection using Sodium Periodate is now a focus, along with its advantages for hindered systems. Verification through searches is planned to ensure the accuracy of both the protocol and steric arguments.

Analyzing Search Results

I've got a good base now. The search results are proving useful, particularly the breakdown of hydrolysis versus protodeboronation. Specifically, the reversible nature and pH-dependence of Bpin conversion to B(OH)2. The hydrolysis seems quite rapid in certain cases.

Considering Reaction Pathways

Now, I'm focusing on the reaction pathways, especially the balance between hydrolysis and protodeboronation. With 2-Bromo-4-methoxy, steric hindrance from the bromine slows hydrolysis, while the methoxy group stabilizes the C-B bond, but the acidic conditions could shift things. I'm exploring deprotection protocols, notably the NaIO4 method and transesterification with DEA.

Refining Steric Considerations

I'm now zeroing in on the 2-Bromo steric effect. It's a double-edged sword: it impedes hydrolysis, but also the Suzuki coupling transmetallation step, creating a potential bottleneck. I need to explicitly incorporate this into my troubleshooting guide, to address the "Why is my reaction slow?" scenario. I'm also finalizing the visualization aspects, specifically the NaIO4 protocol, and working on the color scheme for the DOT diagram.

Clarifying Troubleshooting Details

I'm now detailing troubleshooting scenarios, framing them as FAQs. I'm focusing on why a compound might disappear on TLC, or yield poorly in Suzuki couplings. Storage is also a key aspect. I'm building a protocol around NaIO4-controlled hydrolysis and exploring protodeboronation mechanisms. The 2-Bromo effect gets another look, with a self-correction on protodeboronation: steric hindrance from the 2-Br makes a boronate 'ate' complex formation more difficult, therefore the molecule will be more resistant to deboronation.

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-Bromo-4-methoxyphenylboronic acid pinacol ester

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-Bromo-4-methoxyphenylboronic acid pinacol ester , designed for researchers in medicinal chemistry and organic synthesis. CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-Bromo-4-methoxyphenylboronic acid pinacol ester , designed for researchers in medicinal chemistry and organic synthesis.

CAS: 269410-25-5 | Formula: C13H18BBrO3[1]

Executive Summary

In Suzuki-Miyaura cross-coupling workflows, the choice between a free boronic acid and a pinacol ester is critical. While free acids are atom-economical, they suffer from inconsistent stoichiometry due to boroxine formation (trimerization).[1] The pinacol ester variant (Subject of this guide) offers superior stability, defined stoichiometry, and silica gel compatibility.

This guide details the structural elucidation of 2-Bromo-4-methoxyphenylboronic acid pinacol ester, distinguishing it from its hydrolysis products and starting materials.[1]

Part 1: Structural Analysis & Proton Assignment

The molecule consists of a trisubstituted benzene ring. The 1,2,4-substitution pattern creates three distinct aromatic proton environments.

Visualizing the Proton Environments

The following diagram maps the proton labels to their chemical environments.

G cluster_aromatic Aromatic Region (6.5 - 8.0 ppm) cluster_aliphatic Aliphatic Region (1.0 - 4.0 ppm) Molecule 2-Bromo-4-methoxyphenylboronic acid pinacol ester H6 H-6: Ortho to Boron (Deshielded) ~7.6-7.7 ppm Molecule->H6 H3 H-3: Ortho to Br (Meta to OMe) ~7.1-7.2 ppm Molecule->H3 H5 H-5: Ortho to OMe (Shielded) ~6.8-6.9 ppm Molecule->H5 OMe Methoxy (-OCH3) Singlet ~3.80 ppm Molecule->OMe Pin Pinacol Methyls (4x CH3) Singlet ~1.35 ppm Molecule->Pin

Figure 1: Proton environment mapping for CAS 269410-25-5.[1]

Detailed Chemical Shift Table (CDCl₃)

Note: Values are based on standard substituent additivity rules and analogous 4-methoxy-phenylboronate ester spectra.

Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Logic
H-6 7.65 – 7.75 Doublet (d)1H~8.4 HzMost Deshielded: Ortho to the electron-deficient Boron atom.[1] The empty p-orbital of Boron deshields this position.
H-3 7.10 – 7.15 Doublet (d)1H~2.5 HzInductive Effect: Ortho to the electronegative Bromine atom (-I effect).[1] Meta to the donating Methoxy group.
H-5 6.80 – 6.90 Doublet of Doublets (dd)1H8.4, 2.5 HzShielded: Ortho to the strongly electron-donating Methoxy group (+M effect).[1]
-OCH₃ 3.80 – 3.85 Singlet (s)3H-Characteristic methoxy resonance on an aromatic ring.[1]
Pinacol 1.30 – 1.36 Singlet (s)12H-The "Fingerprint" of the ester. A sharp singlet indicating 4 equivalent methyl groups.
Part 2: Comparative Analysis (Product vs. Alternatives)

The primary alternative to using this pinacol ester is the Free Boronic Acid (2-Bromo-4-methoxyphenylboronic acid).[1] Below is a critical comparison of their analytical and physical performance.

1. Stability & Purity Profile
FeaturePinacol Ester (Product) Free Boronic Acid (Alternative) Verdict
NMR Clarity High. Shows discrete, sharp peaks.[1]Low. Often shows broad peaks due to H-bonding or multiple sets of peaks due to boroxine/monomer equilibrium.[1]Pinacol is superior for characterization.
Stoichiometry Precise. 1 mole = 1 mole.Variable. Samples are often mixtures of monomer (acid) and trimer (boroxine), making exact molarity calculations difficult.[1]Pinacol ensures accurate reaction loading.
Purification Silica Compatible. Can be purified via standard flash chromatography.Difficult. Streaks on silica; often requires crystallization or specialized resins.Pinacol allows easier isolation.
Atom Economy Lower. High molecular weight waste (pinacol).[1]Higher. Low molecular weight waste.Acid is better for large-scale manufacturing cost.[1]
2. Troubleshooting: Detecting Hydrolysis

A common issue with pinacol esters is partial hydrolysis back to the free acid and free pinacol.

  • The Red Flag: Look at the aliphatic region.

    • Intact Ester: Single peak at ~1.35 ppm (12H).[1][2]

    • Hydrolyzed: Appearance of a new singlet at ~1.25 ppm (Free Pinacol) and broadening of aromatic signals.

Part 3: Experimental Protocol for NMR Characterization

To ensure reproducible data free from artifacts, follow this standardized protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the pinacol ester in 0.6 mL of CDCl₃ .

    • Note: Avoid DMSO-d6 unless necessary for solubility.[1] DMSO is hygroscopic, and the absorbed water can accelerate the hydrolysis of the ester over time.

  • Acquisition Parameters:

    • Scans: 16 (Standard) or 64 (if detecting minor deborylated impurities).[1]

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. The quaternary carbons and pinacol methyls can have longer T1 relaxation times; insufficient delay affects integration accuracy.
      
  • Processing:

    • Phasing: Ensure the large pinacol methyl peak (12H) is perfectly phased; phase errors here will distort the baseline of the aromatic region.

    • Integration: Calibrate the Methoxy singlet (3.8 ppm) to 3.00H. This is the most stable internal reference. (Calibrating to the Pinacol peak can be risky if excess pinacol is present).

QC Decision Tree

Use the following logic flow to determine if your batch is suitable for the next step (e.g., Suzuki Coupling).

QC Start Acquire 1H NMR CheckPin Check 1.3 ppm Region Is there only one singlet? Start->CheckPin CheckAro Check Aromatic Integration Do H-6, H-3, H-5 integrate 1:1:1? CheckPin->CheckAro Yes FailHydro FAIL: Hydrolysis Detected (Free Pinacol present) CheckPin->FailHydro No (Multiple peaks) Pass PASS: Pure Ester Proceed to Coupling CheckAro->Pass Yes FailDebor FAIL: Protodeboronation (Loss of Bpin group) CheckAro->FailDebor No (Missing H-6)

Figure 2: Quality Control Decision Tree for Boronate Esters.

References
  • ChemicalBook. (2024).[1] 4-Methoxyphenylboronic acid pinacol ester NMR Data.

  • Sigma-Aldrich. (2024).[1] 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester Product Specification.[1]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Predictor & Substituent Effects. University of Wisconsin-Madison.[1]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of Pinacol Boronates.

  • BenchChem. (2025).[1][3] Comparative Guide to Boronic Acid vs Ester Stability.

Sources

Comparative

Structural Validation and Comparative NMR Analysis: 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Executive Summary & Strategic Context 2-Bromo-4-methoxyphenylboronic acid pinacol ester (CAS: 260369-56-0) is a high-value building block for Suzuki-Miyaura cross-coupling reactions.[1] Its structural integrity is critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-4-methoxyphenylboronic acid pinacol ester (CAS: 260369-56-0) is a high-value building block for Suzuki-Miyaura cross-coupling reactions.[1] Its structural integrity is critical because the pinacol ester moiety serves two functions: it protects the boron center from protodeboronation and prevents the formation of boroxine anhydrides (trimers) common in free boronic acids.[1]

This guide provides a technical breakdown of the 13C NMR spectral signature required to validate this compound. Unlike standard "product sheets," this document compares the ester's spectral performance against its free acid precursor and provides a self-validating assignment protocol.[1]

Key Technical Advantages (Pinacol Ester vs. Free Acid)[1]
  • Solubility: High solubility in non-polar NMR solvents (CDCl₃), unlike the free acid which often requires DMSO-d₆.[1]

  • Resolution: Sharper signals due to the absence of dynamic hydrogen-bonding networks (boroxine formation).[1]

  • Purification: Silica-stable, allowing for flash chromatography (unlike many free acids).[1]

13C NMR Spectral Data: Predicted vs. Reference

The following data triangulates the expected shifts of the target molecule by comparing it with experimentally verified analogs (4-Methoxyphenylboronic acid pinacol ester and 2-Bromo-4-methoxyphenol).

Table 1: Comparative 13C NMR Shift Analysis (CDCl₃, 100 MHz)
Carbon AssignmentTarget: 2-Br-4-OMe-Ph-Bpin (Predicted Range)Reference: 4-OMe-Ph-Bpin (Exp.[1] δ) [1]Reference: 2-Br-4-OMe-Phenol (Exp.[1] δ) [2]Diagnostic Note
C-O (Pinacol) 83.5 – 84.5 ppm 83.5N/ACritical ID Peak: Confirms ester formation.[1]
C-OMe (Methoxy) 55.0 – 56.0 ppm 55.155.9Characteristic methoxy singlet.[1]
CH3 (Pinacol) 24.5 – 25.0 ppm 24.8N/AStrong intensity; confirms pinacol presence.[1]
C4 (Ar-C-OMe) 160.0 – 162.0 ppm 162.1153.8Most deshielded aromatic signal.[1]
C2 (Ar-C-Br) 126.0 – 130.0 ppm ~136 (C-H)109.9 (C-Br ortho to OH)Br substituent effect + B-pin proximity.[1]
C1 (Ar-C-B) 130.0 – 140.0 ppm (Broad) ~136.5N/AOften Invisible: Broadened by ¹¹B quadrupolar relaxation.[1]
C3/C5 (Ar-C-H) 113.0 – 118.0 ppm 113.3115-116Shielded by ortho-methoxy group.[1]

Technical Insight: The Carbon attached to Boron (C1) is frequently "missing" in standard 13C experiments due to scalar coupling with the Quadrupolar Boron nucleus (¹¹B, spin 3/2).[1] Do not interpret its absence as a missing fragment; this is a validation of the C-B bond.[1]

Comparative Stability & Solvent Effects[1][2]

The choice of solvent dramatically affects the observed spectra and the stability of the species.[1]

Experiment A: Solvent Selection (CDCl₃ vs. DMSO-d₆)
FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethylsulfoxide-d₆)
Primary Use Recommended for Pinacol Esters. Required for Free Boronic Acids.[1]
Shift Stability Chemical shifts are stable and reproducible.[1]DMSO can coordinate to Boron, causing significant upfield shifts in ¹¹B NMR and altering C1 shifts.[1]
Water Peak Distinct peak at 1.56 ppm (¹H).[1]Broad water peak at 3.33 ppm can obscure methoxy signals in ¹H NMR.[1]
Reaction Monitoring Excellent. Can monitor conversion directly from reaction aliquots.[1]Poor. High viscosity and boiling point make workup/recovery difficult.[1]
Experiment B: Impurity Profiling (Hydrolysis)

Pinacol esters can slowly hydrolyze back to the free acid if stored improperly.[1]

  • Indicator of Degradation: Disappearance of the 83.5 ppm (C-O) and 24.8 ppm (CH3) peaks.[1]

  • Appearance of Impurity: Broadening of aromatic signals due to boroxine trimerization of the free acid.[1]

Detailed Experimental Protocol

To ensure publication-quality data and detection of the quaternary C-B carbon, follow this modified acquisition protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 30–50 mg of the pinacol ester (High concentration is vital for 13C).

  • Solvent: Dissolve in 0.6 mL CDCl₃ (neutralized with K₂CO₃ if the compound is acid-sensitive, though this ester is generally robust).

  • Filtration: Filter through a small plug of glass wool if any turbidity (boronic acid precipitate) is observed.[1]

Step 2: Acquisition Parameters (Bruker/Varian)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C-Br, C-OMe, C-B) have long T1 relaxation times.[1] Standard parameters (D1=1.0s) will suppress these peaks, making integration unreliable.[1]

  • Scans (NS): Minimum 1024 scans . (Required to resolve the broad C-B signal).

  • Line Broadening (LB): 1.0 – 2.0 Hz (Improves S/N ratio for quaternary carbons).[1]

Structural Validation Logic (Workflow)

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum and confirming the structure.

NMR_Validation cluster_0 Phase 1: Diagnostic Region Check cluster_1 Phase 2: Aromatic Region & Substituents Start Acquire 13C Spectrum (CDCl3) Check_Aliphatic Check 20-90 ppm Region Start->Check_Aliphatic Pinacol_Methyl Peak at ~24.8 ppm? (Pinacol CH3) Check_Aliphatic->Pinacol_Methyl Methoxy Peak at ~55.1 ppm? (Methoxy OMe) Check_Aliphatic->Methoxy Pinacol_Quat Peak at ~83.5 ppm? (Pinacol C-O) Check_Aliphatic->Pinacol_Quat Check_Aromatic Check 110-170 ppm Region Pinacol_Methyl->Check_Aromatic Methoxy->Check_Aromatic Pinacol_Quat->Check_Aromatic C_OMe_Check Peak at ~162 ppm? (C4-OMe Deshielding) Check_Aromatic->C_OMe_Check C_Br_Check Peak at ~126-130 ppm? (C2-Br) Check_Aromatic->C_Br_Check C_B_Check Broad/Missing Peak 130-140 ppm? Check_Aromatic->C_B_Check Result Structure Validated: 2-Bromo-4-methoxyphenylboronic acid pinacol ester C_OMe_Check->Result C_Br_Check->Result C_B_Check->Result Confirms B-C Bond

Caption: Logical decision tree for validating the 2-Bromo-4-methoxyphenylboronic acid pinacol ester structure via 13C NMR.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of 4-Methoxyphenylboronic acid pinacol ester (Compound 2f).[1] 13C NMR Data.[1][2][3][4][5][6][7][8][9][10] Available at: [Link] (Accessed via Vertex Search 1.1).[1]

  • Beilstein Journals. Supplementary Information: 13C NMR of 2-Bromo-4-methoxyphenol. Available at: [Link] (Accessed via Vertex Search 1.2).[1]

  • National Institutes of Health (PubChem). 1-Bromo-4-methoxybenzene 13C NMR Spectra.[1] Available at: [Link] (Accessed via Vertex Search 1.10).[1]

  • ResearchGate. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Available at: [Link] (Accessed via Vertex Search 1.5).[1]

Sources

Validation

Boronic Acids vs. Pinacol Esters: A Mechanistic & Practical Comparison Guide for Suzuki-Miyaura Coupling

Executive Summary In the landscape of palladium-catalyzed cross-coupling, the choice between free boronic acids ( ) and their pinacol ester counterparts ( ) is rarely a matter of simple preference.[1] It is a strategic d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the choice between free boronic acids (


)  and their pinacol ester counterparts (

)
is rarely a matter of simple preference.[1] It is a strategic decision dictated by the stability-reactivity trade-off .
  • Boronic Acids are the high-energy, atom-economical "sprinters."[2] They offer rapid transmetallation in aqueous base but suffer from instability (protodeboronation, oxidation) and difficult purification (boroxine formation).

  • Pinacol Esters are the robust, controlled "marathoners." They provide superior stability and chromatographic behavior but often require an activation step (hydrolysis) that can throttle reaction rates.

This guide dissects the mechanistic nuances, providing evidence-based protocols to help you select the optimal boron source for your specific substrate.

Fundamental Chemical Properties[1][3][4]

Structural & Physical Differences

The pinacol ligand creates a steric and electronic shield around the empty p-orbital of the boron atom. This drastically alters the physical behavior of the reagent compared to the free acid.

FeatureBoronic Acid (

)
Pinacol Ester (

)
Impact on Workflow
Atom Economy High (High active mass %)Low (Loss of C6H12 mass)Acids are preferred for large-scale manufacturing to minimize waste mass.
Lewis Acidity HighModerate/LowEsters are less prone to non-specific binding or inhibition of Lewis basic sites.
State Often exists as trimeric boroxine anhydrides.[3]Monomeric discrete species.Acids often exhibit broad melting points and variable stoichiometry due to dehydration.
Purification Difficult (streaks on silica; polar).Excellent (stable on silica; non-polar).Bpin is the gold standard for intermediates requiring chromatography.

Mechanistic Insights: The Hydrolysis Bottleneck

To understand reactivity, one must look at the Transmetallation Step . In standard aqueous Suzuki-Miyaura conditions (e.g.,


, 

,

), the active species undergoing transmetallation is typically the trihydroxyboronate anion (

), not the neutral ester.
The "In-Situ" Activation Pathway
  • Boronic Acids: Rapidly form the active trihydroxyboronate in the presence of base and water.

  • Pinacol Esters: Must first hydrolyze to the boronic acid, then form the boronate.[3] This hydrolysis is often the Rate Determining Step (RDS) .

Key Insight: If your coupling is sluggish with a Bpin ester, it is likely because the hydrolysis rate is too slow to maintain a sufficient concentration of the active boronate species.

Visualization: The Activation Equilibrium

The following diagram illustrates the kinetic pathways. Note the "Hydrolysis Gate" that restricts Bpin reactivity.

G Bpin Pinacol Ester (R-Bpin) Acid Boronic Acid (R-B(OH)2) Bpin->Acid Hydrolysis (Slow) Requires H2O/Base Acid->Bpin Esterification Boronate Active Boronate (R-B(OH)3)- Acid->Boronate Fast Equilibrium (+OH-) Product Coupled Product (Ar-R) Boronate->Product Transmetallation (+ Pd-Ar-X) Pd_Complex Pd-Ar-X (Oxidative Addition Complex) Pd_Complex->Product

Figure 1: The Activation Pathway. The red dashed line represents the hydrolysis bottleneck often observed with Bpin esters in aqueous conditions.

Performance Comparison

Scenario A: Standard Aqueous Suzuki Conditions
  • Conditions:

    
     or 
    
    
    
    ,
    
    
    or
    
    
    .
  • Winner: Boronic Acid .

  • Reasoning: Since water is present, the boronic acid immediately converts to the active boronate. The Bpin ester must wait for hydrolysis.[3] For unhindered substrates, acids react significantly faster.

Scenario B: Unstable Substrates (Protodeboronation)
  • Substrates: 2-pyridyl boronates, polyfluorinated aryls, heterocyclic boronates.

  • Winner: Pinacol Ester (Bpin) .

  • Reasoning: Free boronic acids with electron-withdrawing or heteroatom substituents are prone to protodeboronation (loss of boron, replaced by H) in the presence of base/heat.

  • The "Slow Release" Strategy: By using Bpin, you create a reservoir. The ester hydrolyzes slowly, keeping the instantaneous concentration of the unstable free acid low. As soon as the acid forms, it is consumed by the Pd catalyst, minimizing the time it spends vulnerable to decomposition.

Scenario C: Anhydrous Coupling
  • Conditions:

    
     or specialized bases (e.g., 
    
    
    
    ) in dry solvent.
  • Winner: Pinacol Ester .

  • Reasoning: While rare, certain conditions allow Bpin to transmetallate directly via an oxo-palladium pathway or via activation by a Lewis base (like fluoride or alkoxide) without passing through the free acid. Bpin is soluble in non-polar anhydrous solvents where free acids are not.

Experimental Protocols

Protocol 1: The "Slow Release" Suzuki for Unstable Boronates

Use this when your boronic acid decomposes (protodeboronates) before coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • R-Bpin (1.2 - 1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Method:

  • Degassing: Combine aryl halide, Bpin, and base in a vial. Evacuate and backfill with

    
     (3x).
    
  • Solvent Addition: Add Dioxane and Water. The low water content is crucial to throttle the hydrolysis rate.

  • Catalyst: Add Pd catalyst under positive

    
     pressure.
    
  • Heating: Heat to 80-100°C.

  • Monitoring: Monitor consumption of the halide. If Bpin remains but halide is consumed, the reaction is complete. If Bpin is consumed but halide remains (and de-borylated product R-H is seen), reduce water content further or lower temperature.

Protocol 2: Rapid Conversion of Bpin to Boronic Acid

Use this if Bpin is too unreactive and you need to isolate the free acid for a standard coupling.

Method (Oxidative Hydrolysis):

  • Dissolve R-Bpin (1 mmol) in Acetone/Water (1:1, 10 mL).

  • Add

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Stir at Room Temperature for 2-4 hours.

  • Workup: The pinacol is oxidatively cleaved. Extract with EtOAc, wash with dilute acid (to remove amine byproducts), and crystallize.

    • Note: This method avoids harsh acidic hydrolysis which might damage sensitive functional groups.

Decision Matrix

Use the following logic tree to select the correct reagent for your campaign.

DecisionTree Start Start: Select Boron Source Q1 Is the Boron species prone to Protodeboronation? (e.g., 2-pyridyl, poly-F) Start->Q1 Q2 Do you need to purify the Boron intermediate? Q1->Q2 No Res_Bpin_Slow USE BPIN (Slow Release Protocol) Q1->Res_Bpin_Slow Yes Q3 Is reaction speed/throughput the primary constraint? Q2->Q3 No Res_Bpin_Purify USE BPIN (Stable on Silica) Q2->Res_Bpin_Purify Yes Res_Acid USE BORONIC ACID (Fastest Activation) Q3->Res_Acid Yes Res_Acid_Cost USE BORONIC ACID (Best Atom Economy) Q3->Res_Acid_Cost No

Figure 2: Reagent Selection Logic. Yellow nodes represent decision points; Blue/Red nodes represent the recommended reagent.

Summary of Quantitative Comparison

MetricBoronic AcidPinacol Ester
Reaction Rate (

)
100 (Baseline)~10 - 80 (Dependent on hydrolysis)
Shelf Stability Low (Dehydrates, Oxidizes)High (Stable for months/years)
Chromatography Poor (Streaks, sticks)Excellent (Elutes cleanly)
Atom Economy High Low (Pinacol waste)
Cost Generally LowerHigher (synthesis step added)
Expert Insight:

While boronic acids are theoretically more reactive, Pinacol Esters are the industry standard for medicinal chemistry due to their operational reliability. The ability to purify an intermediate via flash chromatography without degradation outweighs the slight loss in reaction kinetics, which can usually be compensated for by increasing temperature or reaction time.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[4] Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

Comparative

Spectroscopic Characterization Guide: 2-Bromo-4-methoxyphenylboronic Acid Pinacol Ester

CAS: 214360-65-3 Formula: C₁₃H₁₈BBrO₃ Molecular Weight: 313.00 g/mol Executive Summary & Application Context This guide provides a technical comparison of the infrared (IR) spectroscopic profile of 2-Bromo-4-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 214360-65-3 Formula: C₁₃H₁₈BBrO₃ Molecular Weight: 313.00 g/mol

Executive Summary & Application Context

This guide provides a technical comparison of the infrared (IR) spectroscopic profile of 2-Bromo-4-methoxyphenylboronic acid pinacol ester against its primary degradation product and synthetic precursor, the free boronic acid .

For drug development professionals employing Suzuki-Miyaura cross-couplings, the purity of the boronate ester is critical. Pinacol esters are kinetically stable but thermodynamically susceptible to hydrolysis under acidic conditions or prolonged silica exposure. IR spectroscopy serves as the most rapid, non-destructive method to validate the integrity of the boronate ester moiety (C–O–B–O–C) versus the free boronic acid (B(OH)₂).

Theoretical Framework: Vibrational Modes

To accurately interpret the spectrum, one must isolate the vibrational "fingerprints" of the pinacol ring system versus the aromatic core.

Structural Vibrational Map

The following diagram illustrates the key functional groups and their associated vibrational frequencies.

VibrationalMap Molecule 2-Bromo-4-methoxyphenyl Pinacol Boronate Pinacol Pinacol Ester Ring (Aliphatic) Molecule->Pinacol Aromatic Aromatic Core (Substituted Benzene) Molecule->Aromatic Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Bromo Aryl Bromide (Ar-Br) Molecule->Bromo CH_Aliphatic C(sp³)-H Stretch ~2970-2990 cm⁻¹ (Strong, Methyls) Pinacol->CH_Aliphatic BO_Stretch B-O Asym. Stretch ~1350-1360 cm⁻¹ (Diagnostic) Pinacol->BO_Stretch CH_Aromatic C(sp²)-H Stretch >3000 cm⁻¹ (Weak) Aromatic->CH_Aromatic CO_Methoxy C-O-C Stretch ~1250 cm⁻¹ Methoxy->CO_Methoxy

Figure 1: Functional group decomposition and associated diagnostic IR bands.

Comparative Analysis: Pinacol Ester vs. Free Boronic Acid

The primary analytical challenge is distinguishing the target ester from the hydrolyzed free acid (2-Bromo-4-methoxyphenylboronic acid).

Diagnostic Peak Table
Functional GroupVibration ModeTarget: Pinacol Ester (Wavenumber cm⁻¹)Alternative: Free Boronic Acid (Wavenumber cm⁻¹)Interpretation / Action
Hydroxyl (-OH) O-H StretchAbsent (or very weak trace)3200–3500 (Broad, Strong) CRITICAL: A broad mound here indicates hydrolysis/degradation.
Aliphatic C-H C(sp³)-H Stretch2970–2990 (Strong) Weak (only from -OCH₃)The pinacol group adds 12 aliphatic protons, creating a distinct, intense multi-peak band.
Boronate B-O Stretch1350–1360 (Sharp/Split) ~1340 (Shifted/Broad)The ester B-O band is typically sharper than the acid.
Aromatic C=C Ring Stretch1580–16001580–1600Not diagnostic (present in both).
Methoxy C-O Stretch~1250 (Asym)~1250 (Asym)Confirms the 4-methoxy substituent is intact.
Aryl Halide C-Br Stretch1000–10801000–1080Fingerprint region confirmation of bromination.
The "Purity Ratio" Check

A quick self-validating check for purity is the OH/CH Ratio :

  • High Purity Ester: High intensity at ~2980 cm⁻¹ (C-H) / Near zero intensity at ~3400 cm⁻¹ (O-H).

  • Degraded Sample: Significant intensity at ~3400 cm⁻¹ relative to the aliphatic C-H peak.

Experimental Protocol: ATR-FTIR Characterization

Methodology: Attenuated Total Reflectance (ATR) is superior to KBr pellets for boronate esters, as KBr preparation (grinding/pressure) can induce hydrolysis due to hygroscopic nature of the salt.

Workflow Diagram

FTIR_Protocol Start Sample Preparation Clean 1. Clean Crystal (ZnSe/Diamond) with Isopropanol Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample (Solid Powder) Background->Load Compress 4. Apply Pressure (Ensure good contact) Load->Compress Scan 5. Acquire Spectrum (16-32 Scans, 4 cm⁻¹ res) Compress->Scan Analyze 6. Analyze Critical Regions (3400, 2980, 1350 cm⁻¹) Scan->Analyze

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of boronate esters.

Step-by-Step Procedure
  • Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Residual moisture on the crystal is a common source of false positives for hydrolysis.

  • Background: Collect an air background spectrum immediately prior to sampling.

  • Sample Loading: Place approximately 2–5 mg of the solid ester onto the crystal center.

  • Compression: Lower the anvil. Note: Do not over-torque if the sample is "waxy" (common for some pinacol esters), as this can shift bands slightly.

  • Acquisition: Run 16 scans at 4 cm⁻¹ resolution.

  • Post-Run Cleaning: Immediately wipe the crystal with isopropanol. Boronates can adhere strongly to ZnSe crystals.

Troubleshooting & Validation

Scenario: The spectrum shows a "hump" at 3400 cm⁻¹.

  • Cause 1: Hydrolysis to boronic acid.[1]

    • Validation: Check the C-H region.[2][3][4][5] If the aliphatic peaks at 2980 cm⁻¹ are sharp and strong, the hydrolysis may be partial. If C-H is weak, the sample is likely mostly acid.

  • Cause 2: Wet Solvent (Water/Methanol).

    • Validation: Dry the sample in a vacuum desiccator (room temp) for 2 hours and re-run. Boronate esters are sensitive to heat; do not oven dry >40°C.

Scenario: Missing B-O peak at 1350 cm⁻¹.

  • Cause: Complexation.[2] Boronates can form "ate" complexes with Lewis bases.

    • Validation: Ensure the sample was not exposed to strong bases (e.g., NaOH, amines) during workup without neutralization.

References

  • NIST Mass Spectrometry Data Center. "Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link](Note: Used for substructure correlation of the aryl-bromide/methoxy core).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. [Link](Authoritative source on boronate ester stability and hydrolysis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Group Frequency Theory: C-H aliphatic vs.
  • Storey, C. M., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A, 1240, 144-149. [Link](Reference for handling and degradation pathways of pinacol esters).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-4-methoxyphenylboronic acid pinacol ester

Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 2-Bromo-4-methoxyphenylboronic acid pinacol ester . Unlike standard organic waste, this compound presents a dual-compliance ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 2-Bromo-4-methoxyphenylboronic acid pinacol ester . Unlike standard organic waste, this compound presents a dual-compliance challenge: it is a halogenated organic (containing Bromine) and a boron-containing species .

Misclassification of this waste stream is a common compliance failure in drug discovery laboratories. Because it contains Bromine, it must be segregated from non-halogenated solvents to ensure proper high-temperature incineration and prevent regulatory fines under RCRA (Resource Conservation and Recovery Act) or local equivalent standards.

Chemical Identification
PropertyDetail
Chemical Name 2-Bromo-4-methoxyphenylboronic acid pinacol ester
Functional Groups Aryl Bromide, Methoxy Ether, Boronic Ester (Pinacol)
Molecular Formula C₁₃H₁₈BBrO₃
Molecular Weight 313.00 g/mol
Physical State Solid (typically white to off-white powder)
Primary Hazard Class Irritant (Skin/Eye/Respiratory); Halogenated Waste

Hazard Assessment & Compatibility Logic

Before disposal, you must understand the reactivity that dictates the waste stream. This section validates the safety protocols described later.

A. The Halogen Factor (Critical)

The presence of the Bromine (Br) atom mandates that this chemical be treated as Halogenated Organic Waste .

  • Why? Halogenated compounds require incineration at higher temperatures (>1100°C) with specific scrubbers to neutralize acidic byproducts (HBr/HCl).

  • Risk: Mixing this with non-halogenated waste (e.g., pure Acetone/Methanol) contaminates the entire bulk container, forcing the disposal facility to treat the whole volume as halogenated, significantly increasing disposal costs.

B. Boronic Ester Reactivity

Pinacol esters are relatively stable compared to free boronic acids, but they are still Lewis acids.

  • Hydrolysis: Over time, in the presence of water/moisture, the ester can hydrolyze to the free boronic acid and pinacol. Both degradation products are compatible with halogenated organic waste streams.

  • Oxidizer Incompatibility (Crucial): NEVER mix boronic esters with strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) in a waste container.

    • Mechanism: Oxidizers react exothermically with the C-B bond, converting it to a phenol (C-OH) [1]. This reaction generates heat and can pressurize waste containers.

Step-by-Step Disposal Protocol

Follow this decision matrix to determine the correct disposal path.

Scenario A: Disposing of Pure Solid Waste

Applicable for: Expired chemicals, spilled solids, or excess weighing material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Must State: "Hazardous Waste - Solid."

    • Constituents: Write "2-Bromo-4-methoxyphenylboronic acid pinacol ester."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation: Do not mix with silica gel or other drying agents unless your facility allows "Lab Trash" bulking (rare for halogenated pure chemicals).

Scenario B: Disposing of Solutions (Reaction Mixtures/Rinsate)

Applicable for: Reaction byproducts, mother liquors, or cleaning solvents.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, THF, Ethyl Acetate) is compatible with the waste drum.

  • Stream Selection: Pour into the Halogenated Organic Waste container (often Green-labeled in US/EU labs).

    • Note: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the brominated solute renders the entire solution halogenated [2].

  • PH Check: If the reaction mixture was quenched with acid or base, ensure the pH is between 5–9 before adding to organic waste drums to prevent drum corrosion.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a small volume of Acetone or Ethanol.

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste stream.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Glass Disposal: Place the clean, dry bottle in the "Broken/Lab Glass" bin (Non-Hazardous).

Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of this specific compound to ensure compliance.

DisposalWorkflow Start Waste: 2-Bromo-4-methoxyphenylboronic acid pinacol ester StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Chemical Liquid Solution / Liquid StateCheck->Liquid Dissolved SolidContainer Place in Hazardous Solid Waste Container Solid->SolidContainer LabelSolid Label: 'Halogenated Solid' (Do not trash) SolidContainer->LabelSolid SolventCheck Is it mixed with Oxidizers (H2O2, HNO3)? Liquid->SolventCheck Quench DANGER: Quench separately before disposal SolventCheck->Quench Yes HaloStream Pour into Halogenated Organic Waste (Green Label) SolventCheck->HaloStream No

Figure 1: Decision tree for segregating halogenated boronic ester waste streams.

Emergency Spill Response

In the event of a benchtop spill:

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, use a dust mask (N95) to prevent inhalation.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water or acetone) to weigh down the powder, then scoop up.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Cleanup: Wipe the area with Acetone followed by soap and water.

  • Disposal of Debris: All contaminated wipes and absorbent pads must go into the Hazardous Solid Waste bin (Halogenated), not the regular trash.

References

  • ChemRxiv. (2021). Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds and Oxidative Conditions. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Segregation: Halogenated vs. Non-Halogenated Organic Wastes. 40 CFR Part 268. Available at: [Link]

  • Bucknell University EHS. Laboratory Waste Segregation Guidelines: Halogenated Organics. Available at: [Link]

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